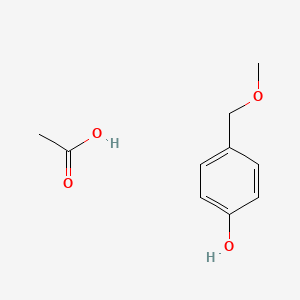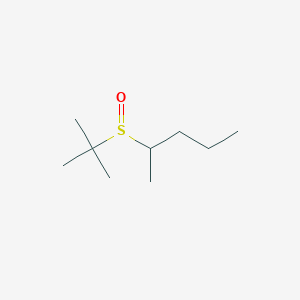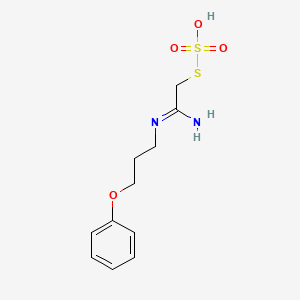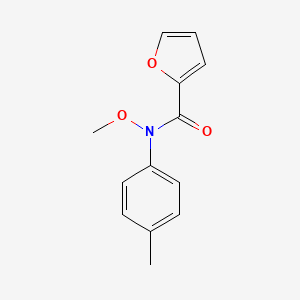
Glycinamide, N,N-diethylglycyl-N-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycinamide, N,N-diethylglycyl-N-phenyl- is an organic compound that belongs to the class of carboximidic acids It is a derivative of glycine, an amino acid, and is characterized by its unique structure, which includes a phenyl group and diethylglycyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycinamide, N,N-diethylglycyl-N-phenyl- typically involves the reaction of glycine derivatives with appropriate reagents. One common method is the reaction of glycine esters with ammonia, which results in the formation of amino acid amides . The reaction conditions often include the use of solvents such as water or alcohols, and the process may be catalyzed by acids or bases to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of Glycinamide, N,N-diethylglycyl-N-phenyl- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Glycinamide, N,N-diethylglycyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of Glycinamide, N,N-diethylglycyl-N-phenyl- include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of Glycinamide, N,N-diethylglycyl-N-phenyl- depend on the type of reaction and the reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in the formation of various substituted derivatives, depending on the substituent introduced.
科学研究应用
Glycinamide, N,N-diethylglycyl-N-phenyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a ligand for transition metals.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: In industrial applications, Glycinamide, N,N-diethylglycyl-N-phenyl- is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
作用机制
The mechanism of action of Glycinamide, N,N-diethylglycyl-N-phenyl- involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for transition metals, forming complexes that can catalyze various chemical reactions . Additionally, its buffering properties make it useful in maintaining pH levels in biological systems, thereby influencing cellular processes and metabolic pathways.
相似化合物的比较
Similar Compounds
Similar compounds to Glycinamide, N,N-diethylglycyl-N-phenyl- include:
Glycineamide: An amide derivative of glycine, used in the synthesis of glycineamide ribonucleotide.
Aminomethylamide: Another derivative of glycine, with applications in organic synthesis and as a ligand for transition metals.
Uniqueness
Glycinamide, N,N-diethylglycyl-N-phenyl- is unique due to its specific structure, which includes both a phenyl group and diethylglycyl moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. Its ability to form stable complexes with transition metals and its buffering properties further enhance its versatility and utility in scientific research and industrial applications.
属性
CAS 编号 |
50333-28-3 |
|---|---|
分子式 |
C14H21N3O2 |
分子量 |
263.34 g/mol |
IUPAC 名称 |
2-anilino-N-[2-(diethylamino)acetyl]acetamide |
InChI |
InChI=1S/C14H21N3O2/c1-3-17(4-2)11-14(19)16-13(18)10-15-12-8-6-5-7-9-12/h5-9,15H,3-4,10-11H2,1-2H3,(H,16,18,19) |
InChI 键 |
DJXJKRSQNLTKHA-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC(=O)NC(=O)CNC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


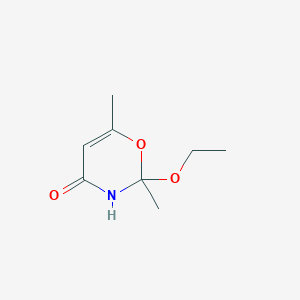
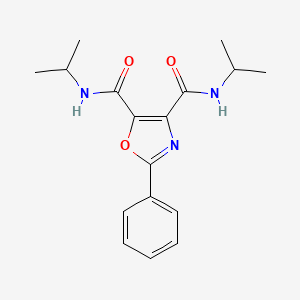
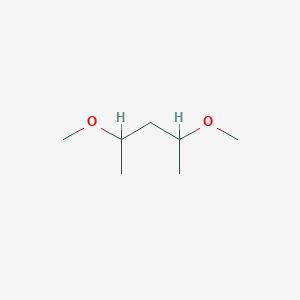
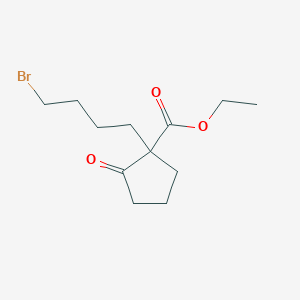
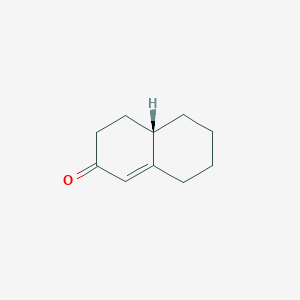
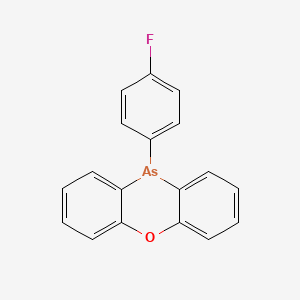
![(Chlorosulfanyl)(fluoro)bis[(trifluoromethyl)sulfanyl]methane](/img/structure/B14659237.png)

